4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride
Description
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride is a nitro-substituted pyrazole derivative featuring a butanoyl chloride side chain. The compound’s structure combines a 5-membered heterocyclic pyrazole ring with a methyl group at position 5, a nitro group at position 3, and a reactive acyl chloride moiety at the terminal end of a four-carbon chain. Notably, the compound is listed as discontinued in commercial catalogs (CymitQuimica, 2025), suggesting challenges in production, stability, or market demand .
Properties
IUPAC Name |
4-(5-methyl-3-nitropyrazol-1-yl)butanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O3/c1-6-5-8(12(14)15)10-11(6)4-2-3-7(9)13/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUCPHUJXFTANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a β-ketoester or a 1,3-diketone.
Industrial Production Methods
Industrial production of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The butanoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Amides, Esters, and Thioesters: From nucleophilic substitution reactions.
Amino Derivatives: From reduction of the nitro group.
Carboxylic Acids: From oxidation of the methyl group.
Scientific Research Applications
4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to bioactive molecules.
Material Science: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the butanoyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The target compound shares a pyrazole core with derivatives synthesized in Molecules (2015), such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., compounds 3a–3e) . Key differences include:
- Nitro vs. Chloro/Cyano Groups: The nitro group in the target compound is strongly electron-withdrawing, increasing electrophilicity at the acyl chloride site compared to chloro or cyano substituents in 3a–3e, which modulate electronic effects less drastically.
- Acyl Chloride vs. Carboxamide : The reactive acyl chloride group in the target compound contrasts with the carboxamide functionality in 3a–3e , altering solubility, stability, and reactivity. Acyl chlorides are prone to hydrolysis, whereas carboxamides are more stable.
Physicochemical Properties
| Property | Target Compound | Compound 3a (Molecules, 2015) | Compound 3d (Molecules, 2015) |
|---|---|---|---|
| Molecular Formula | C₉H₁₀ClN₃O₃ (inferred) | C₂₁H₁₅ClN₆O | C₂₁H₁₄ClFN₆O |
| Melting Point (°C) | Not reported | 133–135 | 181–183 |
| Key Functional Groups | Nitro, acyl chloride | Chloro, carboxamide, cyano | Fluoro, carboxamide, cyano |
| Stability | Likely moisture-sensitive | Stable (crystalline solids) | Stable (crystalline solids) |
The target compound’s discontinuation may relate to its acyl chloride group’s hygroscopicity and handling challenges, unlike the more stable carboxamides in 3a–3e .
Biological Activity
4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its use in various fields, particularly in medicinal chemistry.
- Molecular Formula : C₈H₁₀ClN₃O₃
- Molecular Weight : 231.636 g/mol
- Density : 1.5 ± 0.1 g/cm³
- Boiling Point : 378.8 ± 32.0 °C at 760 mmHg
- Flash Point : 182.9 ± 25.1 °C
These properties indicate that the compound is stable under normal conditions but requires careful handling due to its reactive nature as an acyl chloride.
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the promising antioxidant and anti-inflammatory properties of pyrazole derivatives, including 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride. The molecular docking simulations suggest that these compounds can inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases.
The biological activity is primarily attributed to the electrophilic nature of the nitro group, which can participate in various biochemical reactions. Pyrazole derivatives have been shown to interact with cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activities of pyrazole derivatives:
- Anti-inflammatory Activity :
- Antioxidant Activity :
- Toxicological Assessments :
Comparative Analysis of Pyrazole Derivatives
| Compound Name | IC₅₀ (μg/mL) | COX-2 Selectivity Index | Remarks |
|---|---|---|---|
| 4-(5-Methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride | TBD | TBD | Promising candidate based on structural activity relationship |
| Compound A | 71.11 | High | Significant anti-inflammatory activity |
| Compound B | 60.56 | Moderate | Comparable to diclofenac |
Q & A
Q. What are the recommended synthetic routes for preparing 4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoyl chloride, and what critical parameters influence the reaction yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or acylation reactions. A common approach involves reacting 5-methyl-3-nitro-1H-pyrazole with butanoyl chloride under anhydrous conditions. Key parameters include:
- Temperature control : Maintain 0–5°C during acylation to suppress side reactions (e.g., hydrolysis of the acyl chloride) .
- Solvent selection : Use dichloromethane or tetrahydrofuran to enhance solubility of intermediates .
- Catalysts : Employ triethylamine to neutralize HCl byproducts and drive the reaction forward .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?
- Methodology :
- NMR :
- ¹H NMR : Look for the pyrazole C-H proton (δ 7.5–8.5 ppm) and butanoyl chloride’s α-CH₂ (δ 2.5–3.0 ppm) .
- ¹³C NMR : Confirm the carbonyl carbon (δ 165–175 ppm) and nitro group’s electronic effects on adjacent carbons .
- IR : Identify the C=O stretch (~1800 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) .
- X-ray crystallography : Resolve the crystal structure to verify substituent positions and hydrogen bonding patterns (e.g., using SHELXL for refinement) .
Q. What safety precautions are essential when handling butanoyl chloride derivatives during synthesis?
- Methodology :
- Use a fume hood and PPE (gloves, goggles) due to butanoyl chloride’s corrosive and lachrymatory properties .
- Avoid moisture to prevent hydrolysis to butanoic acid, which generates HCl gas .
- Store under inert gas (argon) in a sealed container .
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or crystal packing)?
- Methodology :
- Crystallographic refinement : Use SHELXL to model thermal parameters and hydrogen bonding networks, especially for the nitro group’s electron-withdrawing effects .
- DFT calculations : Compare computed NMR shifts (Gaussian, ORCA) with experimental data to identify conformational discrepancies .
- Hydrogen bond analysis : Apply graph set analysis (Etter’s rules) to resolve packing anomalies caused by nitro-group interactions .
Q. What strategies mitigate decomposition or side reactions during the synthesis of nitro-substituted pyrazole derivatives?
- Methodology :
- Low-temperature acylation : Minimize nitro group reduction or ring-opening reactions .
- Inert atmosphere : Use nitrogen/argon to prevent oxidation of intermediates .
- Protecting groups : Temporarily protect reactive sites (e.g., methyl groups) with trimethylsilyl chloride .
Q. How can hydrogen bonding patterns in the crystal structure predict physicochemical properties (e.g., solubility, stability)?
- Methodology :
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify supramolecular synthons influencing solubility .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., nitro-group contacts) to correlate with thermal stability .
Q. What computational methods are suitable for modeling the electronic effects of nitro and methyl substituents on the pyrazole ring?
- Methodology :
- DFT (B3LYP/6-311+G(d,p)) : Calculate charge distribution to predict electrophilic/nucleophilic sites .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide medicinal chemistry studies .
Q. How does the nitro group at the 3-position influence stability under different storage conditions?
- Methodology :
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light exposure tests : Use UV-Vis spectroscopy to detect nitro-to-nitrito tautomerism or photolysis products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
